

## role of the FDA in the Bespoke Gene Therapy Consortium

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Role of the U.S. Food and Drug Administration in the Bespoke Gene Therapy Consortium

#### Introduction

The development of gene therapies for rare diseases presents a significant challenge. While approximately 80% of rare diseases are caused by single-gene mutations, making them ideal candidates for gene therapy, the traditional drug development model is often not commercially viable for conditions that affect very small patient populations.[1][2] This creates a critical unmet need for the millions of people affected by rare diseases.[1][3] To address this, the National Institutes of Health (NIH) and the U.S. Food and Drug Administration (FDA) partnered with private organizations to launch the Bespoke Gene Therapy Consortium (BGTC) in October 2021.[1][4]

The **BGTC** is a public-private partnership operating under the Accelerating Medicines Partnership (AMP) program and managed by the Foundation for the National Institutes of Health (FNIH).[1][2] Its primary mission is to streamline the development and delivery of bespoke gene therapies, particularly those using Adeno-Associated Virus (AAV) vectors, for rare diseases.[1][2][5] This guide provides a technical overview of the **BGTC** with a core focus on the integral role of the FDA in shaping a more efficient and standardized regulatory pathway for these novel treatments.



# The FDA's Strategic Role: A Collaborative and Advisory Partnership

Within the **BGTC** framework, the FDA is not a silent partner but an active collaborator, committed to developing a regulatory paradigm that can advance gene therapies for patients with rare diseases.[2] The agency's role is strictly advisory, providing non-binding guidance to the consortium's projects.[6] This collaborative stance is designed to de-risk the development process for academic researchers and smaller biotech firms, making the therapeutic landscape for rare diseases a more attractive area for investment and innovation.[2]

The FDA's key functions within the consortium include:

- Streamlining Regulatory Processes: A central goal of the **BGTC** is to shorten the path from preclinical animal studies to first-in-human clinical trials.[2] The FDA contributes its expertise to develop strategies for streamlining the regulatory processes for the approval of safe and effective gene therapies.[1]
- Guidance on Investigational New Drug (IND) Applications: The FDA provides expert, non-binding advice on draft IND applications for the clinical trials selected by the consortium.
   This early-stage feedback is crucial for ensuring that regulatory submissions are robust and complete.
- Developing a "Regulatory Playbook": The BGTC has developed a publicly available
  "Regulatory Playbook" to guide developers through the process of AAV gene therapy
  development and regulatory submission.[7][8][9] The FDA's involvement ensures this
  playbook reflects current regulatory thinking and best practices, serving as a roadmap for
  IND submission.[8][10]
- Standardizing Preclinical Testing: The agency assists in the development of standardized approaches to preclinical testing, including toxicology studies.[1][2] By establishing minimum standards for preclinical data, the BGTC aims to make this phase of development more predictable and efficient.[6]

## Quantitative Overview of the Bespoke Gene Therapy Consortium



The **BGTC** represents a significant collaborative investment in the future of gene therapy. The consortium's structure and resources are designed to support a portfolio of projects from preclinical development through early-stage clinical trials.

| Metric                   | Data                                                                                                         | Source(s)  |
|--------------------------|--------------------------------------------------------------------------------------------------------------|------------|
| Total Funding            | Approximately \$100 million                                                                                  | [6][9]     |
| NIH Contribution         | Roughly 50% of total funding (approx. \$39.5 million over 5 years)                                           | [2][6]     |
| Number of Partners       | 33 organizations                                                                                             | [6][11]    |
| Partner Composition      | 11 NIH Institutes and Centers,<br>the FDA, 12 life science<br>companies, and 10 non-profit<br>organizations. | [3][6]     |
| Clinical Trial Portfolio | 8 selected rare diseases                                                                                     | [3][6][11] |

The eight rare diseases selected for the **BGTC**'s initial clinical trial portfolio are:

- · Charcot-Marie-Tooth disease type 4J
- Congenital hereditary endothelial dystrophy
- Morquio A syndrome
- Multiple sulfatada deficiency
- NPHP5 retinal degeneration
- Propionic acidemia (PCCB)
- Retinitis pigmentosa 45
- Spastic paraplegia 50[6][11]



#### **BGTC** Organizational and Funding Structure

The **BGTC** operates as a complex public-private partnership. The following diagram illustrates the relationships between the key entities involved in its governance and funding.



Click to download full resolution via product page

**BGTC** Organizational Structure

### Standardization of Methodologies and Protocols

A cornerstone of the **BGTC**'s strategy is to move away from the "one-disease-at-a-time" approach to therapeutic development by creating standardized, publicly available resources.[2] [4] While detailed, step-by-step experimental protocols are a key output of the consortium's work and are released through its playbook, this guide outlines the primary areas of focus for this standardization effort.

1. AAV Vector Manufacturing and Quality Control: The **BGTC** aims to improve the efficiency of both vector manufacturing and production quality control.[1] A key objective is to develop a standard and broadly applicable set of analytic tests that can be used to manufacture viral vectors.[1][5] This includes establishing minimum standards for manufacturing and product







analytical testing, which will help ensure consistency and quality across different gene therapy programs.[11]

2. Preclinical Toxicology Studies: The consortium is working to create standardized approaches to preclinical testing, particularly toxicology studies.[1][2] The goal is to define a minimal set of preclinical studies required to assess the safety of AAV vectors before they are used in humans.[12] This will help streamline the path from animal models to human clinical trials by creating a clearer, more predictable set of requirements for safety assessment.[2]

#### A Streamlined Regulatory Workflow

The FDA's participation is central to the **BGTC**'s effort to create a more efficient regulatory pathway. The consortium's "Regulatory Playbook" is a key deliverable, designed to act as a roadmap for developers, particularly those in academia or small companies who may lack extensive regulatory experience.[7][8]

The following workflow illustrates the idealized regulatory pathway envisioned by the **BGTC**.





Click to download full resolution via product page

**BGTC**'s Streamlined Regulatory Workflow

### **Core AAV Gene Therapy Development Pathway**

The **BGTC**'s efforts are concentrated on creating a platform approach for AAV-based gene therapies. This involves standardizing key steps in the development process to reduce redundancy and accelerate progress. The FDA's role is to provide guidance on the regulatory expectations at each critical stage.





Click to download full resolution via product page

Key Stages in **BGTC**'s AAV Development Pathway

#### Conclusion

The Bespoke Gene Therapy Consortium represents a paradigm shift in the approach to developing treatments for rare diseases. The FDA's role within this consortium is pivotal, moving the agency from a purely evaluative body to a proactive partner in establishing a more efficient and predictable regulatory landscape. By providing expert guidance, helping to standardize preclinical and manufacturing processes, and contributing to the creation of a regulatory playbook, the FDA is helping to lower the barriers to entry for gene therapy developers.[2][11] This collaborative effort aims to make bespoke gene therapies a reality for the millions of patients who currently have few or no treatment options, ultimately changing the calculus of what is considered commercially viable in the field of rare disease therapeutics.[1] [12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Bespoke Gene Therapy Consortium (BGTC) | National Center for Advancing Translational Sciences [ncats.nih.gov]







- 2. NIH, FDA and 15 private organizations join forces to increase effective gene therapies for rare diseases | National Institutes of Health (NIH) [nih.gov]
- 3. xtalks.com [xtalks.com]
- 4. agencyiq.com [agencyiq.com]
- 5. hallorancg.com [hallorancg.com]
- 6. Public-Private Alliance Chooses Eight Rare Diseases for Focused Gene Therapy Development BioSpace [biospace.com]
- 7. bio.news [bio.news]
- 8. bgtcplaybook.document360.io [bgtcplaybook.document360.io]
- 9. Bespoke Gene Therapy Consortium Targets AAVs for Rare Diseases BioSpace [biospace.com]
- 10. bgtcplaybook.document360.io [bgtcplaybook.document360.io]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [role of the FDA in the Bespoke Gene Therapy Consortium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575806#role-of-the-fda-in-the-bespoke-gene-therapy-consortium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com